molecular formula C21H20Br3N3O3 B4969130 N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

Cat. No.: B4969130
M. Wt: 602.1 g/mol
InChI Key: VRCPHVIAIJGBEY-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br3N3O3/c1-10(2)17-14(23)7-11(3)18(24)20(17)30-9-16(28)25-26-19-13-8-12(22)5-6-15(13)27(4)21(19)29/h5-8,10,29H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCPHVIAIJGBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide involves multiple steps, starting with the preparation of the indole nucleus. The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole nucleus can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The next step involves the formation of the imino group, which can be achieved by reacting the brominated indole with an appropriate amine under reflux conditions. The final step involves the coupling of the imino-indole derivative with the dibromo-phenoxy acetamide moiety, which can be achieved using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole or phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is likely related to its ability to interact with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is unique due to its complex structure, which combines multiple functional groups and moieties

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